molecular formula C12H14OS B14415695 2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzaldehyde CAS No. 83476-95-3

2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzaldehyde

Cat. No.: B14415695
CAS No.: 83476-95-3
M. Wt: 206.31 g/mol
InChI Key: KIALSRQEAPZLNS-UHFFFAOYSA-N
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Description

2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group substituted with a sulfanyl group attached to a 3-methylbut-2-en-1-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzaldehyde typically involves the reaction of 2-mercaptobenzaldehyde with 3-methylbut-2-en-1-yl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the sulfanyl group of 2-mercaptobenzaldehyde attacks the electrophilic carbon of the bromide, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The sulfanyl group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include alkyl halides and nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: 2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzoic acid.

    Reduction: 2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The sulfanyl group can also participate in redox reactions, influencing cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzoic acid
  • 2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzyl alcohol
  • 3-Methylbut-2-en-1-yl pivalate

Uniqueness

2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzaldehyde is unique due to the presence of both an aldehyde group and a sulfanyl group attached to a 3-methylbut-2-en-1-yl chain. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(3-methylbut-2-enylsulfanyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14OS/c1-10(2)7-8-14-12-6-4-3-5-11(12)9-13/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIALSRQEAPZLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCSC1=CC=CC=C1C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90510108
Record name 2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83476-95-3
Record name 2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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